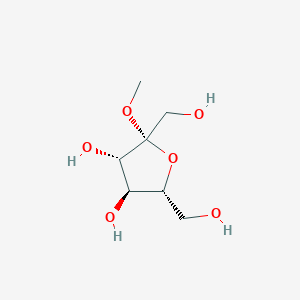

methyl beta-D-fructofuranoside

説明

特性

IUPAC Name |

(2R,3S,4S,5R)-2,5-bis(hydroxymethyl)-2-methoxyoxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-12-7(3-9)6(11)5(10)4(2-8)13-7/h4-6,8-11H,2-3H2,1H3/t4-,5-,6+,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPHVNZOOBXUCDJ-MVIOUDGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(C(C(C(O1)CO)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80928394 | |

| Record name | Methyl hex-2-ulofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13403-14-0 | |

| Record name | Methylfructoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013403140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl hex-2-ulofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl β-D-fructofuranoside | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YL8QCC7B5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of Methyl β-D-Fructofuranoside

Abstract: This guide provides a comprehensive technical overview of the structural determination of methyl β-D-fructofuranoside, a key model compound for understanding the chemistry of fructans and other furanose-containing biomolecules. Addressed to researchers and professionals in chemical and pharmaceutical sciences, this document moves beyond a simple description of the molecule's structure. It delves into the conformational intricacies of the furanose ring, the stereoelectronic effects governing its stability, and the synergistic application of modern analytical techniques required for its definitive characterization. We will explore the causality behind the selection of experimental methods, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling as a self-validating system for structural elucidation in both solution and solid states.

Fundamental Chemical Structure

Methyl β-D-fructofuranoside is a glycoside derived from D-fructose. Its structure is defined by three key components: the D-fructose backbone, the five-membered furanose ring, and the methyl glycosidic bond at the anomeric center with a specific 'beta' configuration.

Systematic Nomenclature and Physicochemical Properties

The unambiguous identification of a molecule begins with its systematic name and fundamental properties. The IUPAC name for this compound is (2R,3S,4S,5R)-2,5-bis(hydroxymethyl)-2-methoxyoxolane-3,4-diol.[1][2] Its core properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₆ | [1][2][3][4] |

| Molecular Weight | 194.18 g/mol | [1][2][4] |

| CAS Number | 13403-14-0 | [1][2][3] |

| Appearance | Colourless Syrup or White Low-Melting Solid | [1] |

| Solubility | Soluble in Water, DMSO, Methanol | [1][3] |

Stereochemical Foundations: D-Fructose and the Furanose Ring

The "D" designation refers to the configuration of the stereocenter furthest from the anomeric carbon, which is C5 in fructose. In D-fructose, the hydroxyl group at C5 is on the right side in a Fischer projection, analogous to D-glyceraldehyde.

Unlike aldoses, where the anomeric carbon is C1, in the ketose fructose, intramolecular hemiacetal formation involves the C2 keto group and typically the C5 hydroxyl group, resulting in a five-membered ring known as a furanose ring. This cyclization creates a new stereocenter at C2, the anomeric carbon.

The Anomeric Center: Defining the β-Configuration

The orientation of the substituent at the anomeric carbon (C2) gives rise to two anomers: α and β. In the case of fructofuranosides, the β-anomer is defined as having the anomeric substituent (the -OCH₃ group) positioned cis to the exocyclic hydroxymethyl group at C5 when viewed in a Haworth projection. This spatial relationship is a critical determinant of the molecule's overall shape and biological activity.

Caption: 2D representation of Methyl β-D-fructofuranoside highlighting the anomeric center.

The Conformational Landscape

While 2D structures are useful, the true functionality of a molecule is dictated by its three-dimensional conformation. Furanose rings are notoriously flexible, existing not as a single flat structure but as a dynamic equilibrium of puckered conformations.[5][6]

The Pseudorotation Concept in Furanosides

The conformational flexibility of five-membered rings is best described by the concept of pseudorotation.[7] The ring continuously flexes through a series of conformations, primarily described as Envelope (E) and Twist (T) forms. In an Envelope conformation, four atoms are coplanar, and one is out of the plane. In a Twist conformation, two adjacent atoms are displaced on opposite sides of a plane formed by the other three. This continuous puckering pathway is often visualized on a "pseudorotational wheel."

The high flexibility of furanosides means they can adopt several conformational states separated by low energy barriers, making their experimental and computational analysis challenging compared to the more rigid pyranose rings.[7]

Caption: The pseudorotational wheel illustrating the conformational space of a furanose ring.

The Anomeric Effect

The preference for a specific conformation is not random; it is governed by stereoelectronic effects. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon to occupy an axial-like position, which allows for a stabilizing hyperconjugation interaction between a lone pair on the ring heteroatom (oxygen) and the antibonding (σ*) orbital of the anomeric C-O bond.[8][9] In the flexible furanoside system, this effect influences the equilibrium populations of the various E and T conformers, favoring those that accommodate this stabilizing orbital overlap.[10]

Experimental Determination of Structure in Solution

The dynamic nature of methyl β-D-fructofuranoside in solution necessitates the use of techniques that can probe its average conformation and dynamics. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

Protocol: High-Resolution NMR Analysis

A self-validating NMR protocol ensures data integrity and reproducibility. The goal is to obtain a complete set of 1D and 2D spectra to enable full assignment and conformational analysis.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of high-purity methyl β-D-fructofuranoside in 0.5 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆).[1] The choice of solvent is critical, as it can influence hydrogen bonding and, therefore, molecular conformation.

-

Internal Standard: Add a small, known amount of a reference standard, such as DSS or TSP for D₂O, for accurate chemical shift calibration (δ = 0.00 ppm).

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (≥500 MHz is recommended for sufficient signal dispersion). Ensure the instrument is properly tuned and shimmed to achieve high resolution and symmetrical line shapes.

-

1D Spectra Acquisition:

-

Acquire a standard ¹H NMR spectrum to assess sample purity and overall spectral features.

-

Acquire a ¹³C NMR spectrum (often using a pulse program like zgpg30) to observe all carbon environments.

-

-

2D Spectra Acquisition (for structural assignment):

-

COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks (¹H-¹H J-coupling), which helps trace the carbon backbone.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom (¹J_CH). This is the primary experiment for assigning carbon resonances.

-

HMBC (Heteronuclear Multiple Bond Correlation): To observe longer-range correlations (typically 2-3 bonds, ²J_CH and ³J_CH) between protons and carbons. This is crucial for connecting different spin systems and confirming the position of the methyl group.

-

-

2D Spectra Acquisition (for conformational and stereochemical analysis):

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), irrespective of covalent bonding. This is the definitive experiment for confirming the β-configuration by observing a cross-peak between the anomeric methoxy protons and protons on the same face of the ring.

-

Data Interpretation and Conformational Logic

The analysis of the acquired NMR data follows a logical workflow to build the structural model.

-

Chemical Shift Assignment: Using the combination of COSY, HSQC, and HMBC spectra, every proton and carbon signal is unambiguously assigned to its position in the molecule.

-

Coupling Constant (³J_HH) Analysis: The magnitude of the three-bond proton-proton coupling constants (³J_HH), extracted from the high-resolution ¹H spectrum, is directly related to the dihedral angle between the protons via the Karplus equation . By analyzing these values around the ring, the dominant ring pucker (e.g., ³T₄ or ¹E) in solution can be determined.

-

NOE Analysis: The presence of key NOE cross-peaks provides definitive proof of stereochemistry. For methyl β-D-fructofuranoside, a critical NOE would be expected between the methyl protons (-OCH₃) and the H5 proton, confirming their cis relationship.

Caption: A streamlined workflow for determining the solution structure via NMR spectroscopy.

Solid-State and Computational Validation

While NMR provides an unparalleled view of the solution-state structure, it describes a time-averaged conformational ensemble. To gain a complete picture, this data must be complemented by solid-state analysis and computational modeling.

Single-Crystal X-ray Crystallography

If methyl β-D-fructofuranoside can be crystallized, X-ray crystallography can provide an exact, static picture of its molecular structure in the solid state. This technique yields precise atomic coordinates, from which exact bond lengths, bond angles, and a specific ring conformation can be determined. While a crystal structure for the related methyl β-D-fructopyranoside has been solved, illustrating the power of this method, the furanoside form is more challenging to crystallize due to its inherent flexibility.[11] The solid-state structure serves as a crucial validation benchmark for computational models and provides a snapshot of one of the low-energy conformers accessible to the molecule.

Molecular Dynamics (MD) Simulations

Computational chemistry, particularly MD simulations, serves as the bridge between the static solid-state picture and the dynamic solution-state ensemble from NMR.

Causality in a Computational Approach:

-

Why MD? Because furanosides do not exist in a single conformation, MD simulations are employed to explore the potential energy surface of the molecule over time, revealing the different accessible E and T conformers and the energy barriers between them.[6][12]

-

Protocol Validation: A robust simulation starts with a force field parameterized for carbohydrates (e.g., GLYCAM).[6][12] The system is solvated in a water box that mimics the experimental conditions of the NMR sample. After energy minimization and equilibration, a production run (on the nanosecond timescale) is performed.

-

Synergy with NMR: The true power of MD lies in its ability to validate and refine the NMR model. Theoretical ³J_HH coupling constants and NOEs can be calculated from the MD trajectory and compared directly with the experimental values. Strong agreement between the simulated and experimental data provides high confidence in the final structural model.

Conclusion

The structure of methyl β-D-fructofuranoside is more complex than its 2D representation suggests. Its definitive characterization requires a multi-pronged, self-validating approach. The fundamental stereochemistry is established by its synthesis from D-fructose, while the specific β-anomeric configuration is unequivocally proven by NOESY NMR experiments. The molecule's dominant three-dimensional shape in solution is a dynamic equilibrium of puckered furanose ring conformers, the populations of which are dictated by stereoelectronic influences like the anomeric effect. This conformational ensemble is best characterized by a synergistic combination of high-field NMR spectroscopy to provide experimental restraints, and molecular dynamics simulations to explore the complete conformational landscape. When available, a solid-state X-ray crystal structure provides an invaluable benchmark for a single, low-energy state. This integrated methodology provides the robust and detailed structural understanding required by researchers in glycoscience and drug development.

References

- 1. synthose.com [synthose.com]

- 2. beta-D-Fructofuranoside, methyl | C7H14O6 | CID 128889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl beta-D-fructofuranoside | CAS:13403-14-0 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Methyl beta-D-fructoside | C7H14O6 | CID 89150421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insights into Furanose Solution Conformations: Beyond the Two-State Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anomeric effect - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Methyl beta-D-fructopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Conformational Studies of Methyl β-d-Arabinofuranoside Using the AMBER/GLYCAM Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Presence of Methyl β-D-Fructofuranoside in the Plant Kingdom: A Technical Guide for Researchers

This guide provides an in-depth exploration of methyl β-D-fructofuranoside, a naturally occurring methylated sugar found within the plant kingdom. While its presence has been documented in various plant species, a comprehensive understanding of its biosynthesis, physiological significance, and potential applications remains an evolving field of study. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge and proposing methodologies for its further investigation. We will delve into its discovery in select plant species, hypothesize its metabolic origins, and explore its potential roles in plant defense and stress response. Furthermore, this guide provides detailed, field-proven protocols for the extraction, purification, and analytical quantification of this compound, alongside a discussion of its prospective value in pharmacological research.

Introduction: A Novel Player in Plant Carbohydrate Metabolism

Methyl β-D-fructofuranoside is a monosaccharide derivative characterized by a methyl group attached to the anomeric carbon of the fructofuranose ring. Its natural occurrence has been identified in a number of plant species, including the fruits of Morinda citrifolia (Noni) and the herbs of Pteris semipinnata.[1] While structurally simple, its existence raises intriguing questions about its metabolic purpose and functional significance within the complex biochemical landscape of a plant.

Unlike the well-studied sucrose, which is central to carbon transport and energy storage, the roles of methylated glycosides are less understood. Their presence may be indicative of specialized metabolic pathways conferring specific advantages to the plant, such as defense against pathogens or adaptation to environmental stressors.

Biosynthesis and Accumulation: A Proposed Metabolic Route

The precise biosynthetic pathway of methyl β-D-fructofuranoside in plants has not been definitively elucidated. However, based on our understanding of carbohydrate metabolism, a plausible pathway can be proposed, originating from the central carbohydrate pool.

Hypothetical Biosynthetic Pathway:

The biosynthesis is likely to initiate from fructose, a primary product of photosynthesis and sucrose degradation. The key enzymatic step would involve the methylation of the anomeric hydroxyl group of β-D-fructofuranose.

-

Step 1: Fructose Provisioning: Sucrose, the primary transport sugar in most plants, is hydrolyzed by invertase or sucrose synthase into glucose and fructose.

-

Step 2: Furanose Ring Formation: Fructose can exist in both pyranose and furanose forms. An equilibrium exists between these isomers, with the furanose form being the substrate for the subsequent methylation.

-

Step 3: Methylation: A methyltransferase enzyme, likely an O-methyltransferase, would catalyze the transfer of a methyl group from a donor molecule, such as S-adenosyl-L-methionine (SAM), to the anomeric hydroxyl group of β-D-fructofuranose.

Caption: Proposed biosynthetic pathway of methyl β-D-fructofuranoside in plants.

The accumulation of methyl β-D-fructofuranoside may be tissue-specific and dependent on developmental stage or environmental conditions, suggesting a regulated process rather than a metabolic byproduct.

Physiological Roles in Plants: More Than Just a Sweet Molecule?

The functions of simple sugars and their glycosides in plants are multifaceted, extending beyond primary metabolism to encompass roles in signaling and stress response.[2][3][4][5][6] The methylation of a sugar molecule can alter its chemical properties, potentially impacting its recognition by enzymes and transport proteins, as well as its biological activity.

Potential Physiological Functions:

-

Osmoprotection: Soluble sugars are known to act as osmoprotectants, helping to maintain cellular turgor and protect cellular structures during abiotic stress such as drought, salinity, and cold.[2] The presence of methyl β-D-fructofuranoside could contribute to the overall pool of osmotically active solutes.

-

Defense against Herbivores and Pathogens: Methylation can render a molecule less palatable or even toxic to herbivores. Additionally, some glycosides have antimicrobial properties, suggesting a role in plant defense. The "sweet immunity" concept posits that sugars can act as priming molecules in plant defense responses.[4]

-

Signaling: Sugars themselves are recognized as important signaling molecules that regulate gene expression and developmental processes in plants.[3][4][6] Methylation could modulate this signaling activity, creating a more specific or nuanced signal.

Methodologies for Research: A Practical Guide

To facilitate further research into this intriguing compound, this section provides detailed protocols for its extraction, purification, and quantification.

Extraction and Purification

The following protocol is a robust method for the extraction and partial purification of methyl β-D-fructofuranoside from plant material, based on established techniques for glycoside isolation.[7]

Experimental Protocol: Extraction and Liquid-Liquid Partitioning

-

Sample Preparation: Collect fresh plant material (e.g., fruits of Morinda citrifolia). Wash thoroughly to remove any surface contaminants and freeze-dry the material. Grind the lyophilized tissue into a fine powder.

-

Methanol Extraction:

-

Macerate the powdered plant material (100 g) with 80% aqueous methanol (1 L) at room temperature for 24 hours with constant stirring.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

-

Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to yield a crude extract.

-

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in distilled water (500 mL).

-

Perform sequential partitioning in a separatory funnel with solvents of increasing polarity.

-

First, partition against n-hexane (3 x 500 mL) to remove nonpolar compounds like lipids and chlorophyll. Discard the n-hexane fraction.

-

Next, partition the aqueous layer against ethyl acetate (3 x 500 mL) to remove compounds of intermediate polarity.

-

Finally, partition the remaining aqueous layer against n-butanol (3 x 500 mL). Glycosides are typically enriched in the n-butanol fraction.[7]

-

-

Fraction Concentration: Concentrate the n-butanol fraction to dryness under reduced pressure to obtain a glycoside-rich fraction. This fraction can then be subjected to further chromatographic purification.

Caption: Workflow for the extraction and purification of methyl β-D-fructofuranoside.

Analytical Quantification

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the sensitive and specific quantification of monosaccharide derivatives.[8][9][10][11][12]

Experimental Protocol: HPLC-MS/MS Analysis

-

Sample Preparation and Derivatization (Optional but Recommended):

-

While direct analysis is possible, derivatization with a UV-active or fluorescent tag can enhance sensitivity and chromatographic resolution. 1-phenyl-3-methyl-5-pyrazolone (PMP) is a common derivatizing agent for sugars.[8][9][10][11]

-

To a dried aliquot of the purified fraction (or a standard solution), add 20 µL of 0.3 M NaOH and 20 µL of 0.5 M PMP in methanol.

-

Incubate at 70°C for 30 minutes.

-

Cool to room temperature and neutralize with 20 µL of 0.3 M HCl.

-

Partition with chloroform (3 x 200 µL) to remove excess PMP. The aqueous layer contains the PMP-derivatized sugar.

-

-

HPLC Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 10% to 50% B over 15 minutes, followed by a wash and re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the PMP-derivatized methyl β-D-fructofuranoside. The exact m/z values will need to be determined by infusing a standard of the derivatized compound.

-

Quantification: Generate a standard curve using a certified reference standard of methyl β-D-fructofuranoside to quantify the amount in the plant extract.

-

Table 1: Physicochemical Properties of Methyl β-D-fructofuranoside

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₆ | [1][13][14] |

| Molecular Weight | 194.18 g/mol | [1][14] |

| CAS Number | 13403-14-0 | [1] |

| Appearance | Colorless Syrup or Oil | [13] |

Table 2: Representative ¹³C NMR Spectral Data for Methyl β-D-fructofuranoside

| Carbon Atom | Chemical Shift (δ, ppm) in D₂O |

| C-1 | ~63.5 |

| C-2 | ~104.2 |

| C-3 | ~77.8 |

| C-4 | ~75.9 |

| C-5 | ~82.1 |

| C-6 | ~62.3 |

| O-CH₃ | ~49.0 |

| Note: Chemical shifts are approximate and can vary slightly based on solvent and experimental conditions. Data synthesized from publicly available spectral information.[15][16] |

Potential Applications in Drug Development

Natural products are a rich source of bioactive compounds for drug discovery. The structural novelty of methyl β-D-fructofuranoside and its potential biological activities make it a candidate for pharmacological investigation.

Areas for Investigation:

-

Antioxidant Activity: The antioxidant properties of extracts from Morinda citrifolia, where this compound is found, have been noted. It is plausible that methyl β-D-fructofuranoside contributes to this activity. Standard antioxidant assays, such as DPPH and ABTS radical scavenging assays, can be employed to evaluate its potential.[17][18][19][20]

-

Anti-inflammatory Effects: Many plant-derived glycosides exhibit anti-inflammatory properties.[21] The effect of methyl β-D-fructofuranoside on inflammatory pathways can be assessed using in vitro models, such as measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.

-

Modulation of Gut Microbiota: As a unique sugar derivative, it may be selectively metabolized by certain gut microbes, potentially influencing the composition and function of the gut microbiome.

Future Directions and Conclusion

The study of methyl β-D-fructofuranoside is still in its nascent stages. Future research should focus on:

-

Confirmation of the Biosynthetic Pathway: Utilizing isotopic labeling studies and identifying the specific methyltransferase(s) involved will be crucial to confirm the proposed biosynthetic route.

-

Elucidation of Physiological Roles: Gene knockout or overexpression studies in model plants could help to unravel the specific functions of this compound in plant growth, development, and stress response.

-

Comprehensive Pharmacological Profiling: A broader screening of its biological activities is warranted to uncover its full therapeutic potential.

References

- 1. beta-D-Fructofuranoside, methyl | C7H14O6 | CID 128889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Role of Sugars in Improving Plant Abiotic Stress Tolerance [ebrary.net]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Sugars in Plant Responses to Stress and Their Regulatory Function during Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ROLE OF SUGARS FOR COMBATING PLANT ABIOTIC STRESS | PDF [slideshare.net]

- 6. Role of sugars under abiotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Isolation and structure elucidation of glycosides in n-butanol extracts from rhizome of Periploca calophylla] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]

- 10. A rapid, accurate and sensitive method for determination of monosaccharides in different varieties of Osmanthus fragrans Lour by pre-column derivatization with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs [creative-biolabs.com]

- 13. Page loading... [wap.guidechem.com]

- 14. Methyl beta-D-fructoside | C7H14O6 | CID 89150421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. spectrabase.com [spectrabase.com]

- 16. spectrabase.com [spectrabase.com]

- 17. hilarispublisher.com [hilarispublisher.com]

- 18. [PDF] Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay | Semantic Scholar [semanticscholar.org]

- 19. Evaluation of Antioxidant and Anti-Inflammatory Activities, and Metabolite Profiling of Selected Medicinal Plants of Nepal - PMC [pmc.ncbi.nlm.nih.gov]

- 20. phcogrev.com [phcogrev.com]

- 21. mdpi.com [mdpi.com]

A Technical Guide to the Isolation of Methyl β-D-Fructofuranoside from Morinda citrifolia (Noni)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morinda citrifolia L., commonly known as Noni, is a fruit-bearing tree in the coffee family, Rubiaceae, with a long history of use in traditional medicine.[1][2] Its fruit is a rich source of phytochemicals, including iridoids, flavonoids, coumarins, and glycosides, which contribute to its diverse pharmacological effects.[1][3] Among these compounds, methyl β-D-fructofuranoside has been identified as a constituent of Noni fruit.[4][5][6][7] This technical guide provides a comprehensive, scientifically grounded protocol for the isolation and characterization of methyl β-D-fructofuranoside from Morinda citrifolia fruit. The methodology synthesizes established techniques for natural product extraction, chromatographic separation, and spectroscopic analysis to ensure a robust and reproducible workflow. This document is intended to serve as a practical resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction: The Phytochemical Landscape of Morinda citrifolia

Morinda citrifolia has garnered significant scientific interest for its potential therapeutic applications, which are attributed to its complex phytochemical profile.[1] The fruit, in particular, contains a wide array of secondary metabolites, including alkaloids, phenols, tannins, and various glycosides.[8][9][10] Glycosides, compounds in which a sugar is bound to another functional group, are a prominent class of molecules in Noni.[3][8][11]

Methyl β-D-fructofuranoside is a monosaccharide derivative that has been successfully isolated from the methanolic extract of M. citrifolia fruits.[4][5][6] While its specific bioactivities are still under investigation, the broader family of fructofuranosides and their glycosidic counterparts often exhibit important biological roles. Therefore, the ability to efficiently isolate and purify this compound is crucial for further pharmacological evaluation and potential drug discovery efforts.

This guide will detail a multi-step process for the isolation of methyl β-D-fructofuranoside, beginning with the preparation of the plant material and culminating in the spectroscopic confirmation of the pure compound.

Pre-Extraction Considerations and Material Preparation

The success of any natural product isolation is heavily dependent on the quality of the starting material and the initial extraction strategy.

Plant Material

Fresh, ripe Morinda citrifolia fruits are the preferred starting material. The ripening stage can influence the phytochemical composition; therefore, consistency in fruit selection is key for reproducible results. The fruits should be thoroughly washed to remove any surface contaminants.

Initial Processing

The washed fruits should be pulped and, ideally, lyophilized (freeze-dried) to preserve the chemical integrity of the constituents by preventing enzymatic degradation and microbial growth. The dried pulp can then be ground into a fine powder to maximize the surface area for efficient solvent extraction.

Extraction and Fractionation: A Stepwise Approach

The proposed methodology employs a systematic extraction and fractionation workflow designed to selectively enrich the desired polar glycoside, methyl β-D-fructofuranoside.

Maceration and Solvent Selection

An exhaustive extraction of the powdered Noni fruit is the initial step.

-

Protocol:

-

The ground fruit material (e.g., 10 kg) is macerated in 95% ethanol at room temperature.[12] This process should be repeated multiple times (e.g., three times) to ensure complete extraction of soluble compounds.

-

The ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Rationale: Ethanol is a versatile solvent capable of extracting a broad spectrum of compounds, including polar glycosides and less polar aglycones. The use of a high solvent-to-solid ratio and repeated extractions maximizes the yield.

Liquid-Liquid Partitioning

The crude ethanolic extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Protocol:

-

The concentrated ethanol extract is suspended in water.

-

This aqueous suspension is sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and finally n-butanol.[3][12]

-

The n-butanol fraction, which will contain the more polar glycosides, is collected.[3][12]

-

-

Rationale: This fractionation scheme effectively removes non-polar compounds (lipids, some terpenoids) into the petroleum ether and ethyl acetate phases, thereby enriching the n-butanol fraction with glycosides like methyl β-D-fructofuranoside.

Chromatographic Purification: Isolating the Target Compound

The n-butanol fraction, while enriched, is still a complex mixture. Multi-stage column chromatography is required for the purification of the target compound.

Initial Separation by Column Chromatography

-

Protocol:

-

The dried n-butanol extract is adsorbed onto a solid support (e.g., silica gel).

-

This is then loaded onto a silica gel column.

-

The column is eluted with a gradient of solvents, typically starting with a less polar mixture (e.g., chloroform-methanol) and gradually increasing the polarity.

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

-

-

Rationale: Silica gel chromatography separates compounds based on their polarity. By gradually increasing the solvent polarity, compounds are eluted in order of increasing polarity, allowing for the separation of different classes of glycosides.

Further Purification by Preparative HPLC

For final purification to obtain a single, pure compound, preparative High-Performance Liquid Chromatography (HPLC) is employed.

-

Protocol:

-

Fractions from the silica gel column that show the presence of the target compound are pooled and concentrated.

-

The concentrated sample is then injected onto a preparative reversed-phase (e.g., C18) HPLC column.

-

A suitable mobile phase, often a gradient of methanol and water, is used for elution.

-

The elution is monitored by a UV detector, and the peak corresponding to methyl β-D-fructofuranoside is collected.

-

-

Rationale: Preparative HPLC offers high-resolution separation, which is essential for isolating a pure compound from a complex mixture of structurally similar glycosides.

Structural Elucidation and Characterization

Once a pure compound is isolated, its identity must be confirmed through spectroscopic methods.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the isolated compound.[3] For methyl β-D-fructofuranoside (C7H14O6), the expected molecular weight is approximately 194.18 g/mol .[7][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are necessary to confirm the structure of methyl β-D-fructofuranoside.[3] The resulting spectral data should be compared with published data for this compound.[14][15]

Quantitative Data Summary

| Parameter | Value | Reference |

| Molecular Formula | C7H14O6 | --INVALID-LINK--[7] |

| Molecular Weight | 194.18 g/mol | --INVALID-LINK--[7][13] |

Experimental Workflow Diagrams

Caption: Overall workflow for the isolation of methyl β-D-fructofuranoside.

Conclusion

The protocol outlined in this technical guide provides a robust and scientifically sound methodology for the isolation of methyl β-D-fructofuranoside from the fruit of Morinda citrifolia. By following this systematic approach, researchers can obtain a pure sample of the target compound, enabling further investigation into its biological activities and potential therapeutic applications. The successful isolation and characterization of individual phytochemicals from complex natural sources like Noni are fundamental to advancing the fields of ethnopharmacology and drug discovery.

References

- 1. Morinda citrifolia L.: A Comprehensive Review on Phytochemistry, Pharmacological Effects, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Two New Glycosides from the Fruits of Morinda citrifolia L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chemical constituents of the fruits of Morinda citrifolia (Noni) and their antioxidant activity. | Sigma-Aldrich [merckmillipore.com]

- 6. Methyl beta-D-fructofuranoside | CAS:13403-14-0 | Manufacturer ChemFaces [chemfaces.com]

- 7. beta-D-Fructofuranoside, methyl | C7H14O6 | CID 128889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. innspub.net [innspub.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. <i>Morinda citrifolia</i> (Noni): A comprehensive review on its industrial uses, pharmacological activities, and clinical trials - Arabian Journal of Chemistry [arabjchem.org]

- 12. bjmhr.com [bjmhr.com]

- 13. Methyl beta-D-fructoside | C7H14O6 | CID 89150421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. spectrabase.com [spectrabase.com]

Biochemical role and function of methyl beta-D-fructofuranoside

An In-depth Technical Guide to the Biochemical Role and Function of Methyl β-D-Fructofuranoside

For Researchers, Scientists, and Drug Development Professionals

Methyl β-D-fructofuranoside is a naturally occurring glycoside found in various plant species, most notably in the fruits of Morinda citrifolia (Noni).[1][2] As a non-reducing sugar, its biochemical significance is primarily associated with its stability and potential roles as a secondary metabolite. This guide provides a comprehensive overview of the current understanding of methyl β-D-fructofuranoside, including its physicochemical properties, natural occurrence, and methods for its synthesis and analysis. While direct research into its specific biological functions is nascent, this document explores its potential roles within the broader context of plant biochemistry and the pharmacological activities of the plants in which it is found. Detailed experimental protocols are provided to facilitate further research into this intriguing molecule.

Introduction: The Enigmatic Role of a Natural Glycoside

Glycosides are a diverse class of molecules in which a sugar is bound to a non-sugar moiety. They play crucial roles in plant biology, from defense and signaling to energy storage. Methyl β-D-fructofuranoside, a simple methyl glycoside of fructose, has been identified as a constituent of several plants, including Morinda citrifolia and Lilium pumilum.[3] While the broader biological activities of extracts from these plants are well-documented, the specific contribution of methyl β-D-fructofuranoside to these effects remains an area of active investigation. This guide aims to consolidate the existing knowledge and provide a framework for future research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of methyl β-D-fructofuranoside is fundamental to designing experiments for its extraction, purification, and analysis.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₆ | [3][4] |

| Molecular Weight | 194.18 g/mol | [3][5] |

| CAS Number | 13403-14-0 | [4] |

| Appearance | Colorless Syrup | [6] |

| Solubility | Soluble in water, methanol, DMSO | [6] |

| Chemical Nature | Non-reducing sugar |

The key structural feature of methyl β-D-fructofuranoside is the glycosidic bond between the anomeric carbon (C2) of the fructose molecule and the methyl group. This bond locks the fructose in its furanose (five-membered ring) form and prevents it from opening to its linear form, which is necessary for it to act as a reducing sugar. This stability has significant implications for its biochemical role, suggesting it is not a primary metabolite directly involved in energy production but rather a more stable secondary metabolite.

Natural Occurrence and Potential Biological Significance

Methyl β-D-fructofuranoside has been isolated from the fruits of Morinda citrifolia (Noni).[2][7] Noni fruit has a long history of use in traditional medicine, and modern research has investigated its potential health benefits, including antioxidant, anti-inflammatory, and anti-diabetic effects.[1][8] These activities are generally attributed to a complex mixture of phytochemicals, including iridoids, flavonoids, and other glycosides.[1][8]

While the direct biological activity of isolated methyl β-D-fructofuranoside has not been extensively studied, its presence in a medicinally important plant suggests a potential, albeit currently undefined, role. It is plausible that it contributes to the overall phytochemical profile and potential synergistic effects of the plant extract. Further research is needed to elucidate its specific function, which could range from a role in plant defense to acting as a stable, soluble carbon storage molecule.

Synthesis of Methyl β-D-Fructofuranoside

The synthesis of methyl β-D-fructofuranoside can be achieved through both enzymatic and chemical methods. The choice of method depends on the desired purity, yield, and scale of production.

Enzymatic Synthesis

Enzymatic synthesis offers a highly specific and environmentally friendly approach to producing methyl β-D-fructofuranoside. The enzyme β-fructofuranosidase (invertase) from Saccharomyces cerevisiae is commonly used for this purpose.[9]

β-fructofuranosidase catalyzes the hydrolysis of sucrose into glucose and fructose. However, in the presence of a high concentration of an alcohol, such as methanol, the enzyme can catalyze a transglycosylation reaction, transferring the fructosyl group from sucrose to methanol to form methyl β-D-fructofuranoside. This kinetically controlled synthesis is highly specific for the β-anomer.

Caption: Workflow for the enzymatic synthesis of methyl β-D-fructofuranoside.

-

Enzyme Preparation: Dissolve β-fructofuranosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., 50 mM sodium acetate buffer, pH 6.0) to a final concentration of 3 U/mL.[9]

-

Substrate Preparation: Prepare a solution of 1 M sucrose and 20% (v/v) methanol in the same buffer.

-

Reaction: Combine the enzyme and substrate solutions in a 1:1 ratio and incubate at 4°C with gentle agitation.[9] The low temperature helps to minimize the hydrolysis of the product.

-

Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Reaction Quenching: Once the reaction has reached the desired conversion, quench it by heating the mixture to 90°C for 10 minutes to denature the enzyme.

-

Purification: Centrifuge the quenched reaction mixture to remove the denatured protein. The supernatant can be concentrated under reduced pressure and purified by column chromatography on silica gel using a mobile phase of chloroform and methanol.

Chemical Synthesis

Chemical synthesis provides an alternative route to methyl β-D-fructofuranoside and its derivatives. This approach often involves the use of protecting groups to achieve the desired stereoselectivity.

Chemical synthesis offers the flexibility to create derivatives of methyl β-D-fructofuranoside with modified functional groups, which can be valuable for structure-activity relationship studies.[10]

A common strategy involves the protection of the hydroxyl groups of fructose, followed by glycosidation with methanol and subsequent deprotection.

Analytical Methods for Characterization and Quantification

Accurate and reliable analytical methods are essential for the characterization and quantification of methyl β-D-fructofuranoside in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of carbohydrates. Due to the lack of a chromophore in methyl β-D-fructofuranoside, derivatization or the use of specific detectors is often required.

ELSD is a universal detector that is well-suited for the analysis of non-volatile compounds like methyl β-D-fructofuranoside.

Derivatization with an agent like 1-phenyl-3-methyl-5-pyrazolone (PMP) introduces a UV-active chromophore, allowing for sensitive detection by a diode-array detector (DAD).

Caption: Workflow for the HPLC analysis of methyl β-D-fructofuranoside.

-

Standard and Sample Preparation: Prepare a stock solution of methyl β-D-fructofuranoside in water. For plant extracts, perform a solid-phase extraction to remove interfering compounds.

-

Derivatization: To 100 µL of the sample or standard, add 100 µL of 0.6 M NaOH and 200 µL of 0.5 M PMP in methanol. Incubate at 70°C for 60 minutes.

-

Neutralization: Cool the reaction mixture and neutralize with 100 µL of 0.3 M HCl.

-

Extraction: Partition the PMP-derivatized sugars into chloroform and evaporate the chloroform layer to dryness. Reconstitute the residue in the mobile phase.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 8.0).[11]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards.

Mass Spectrometry (MS)

Coupling HPLC with mass spectrometry (LC-MS) provides high sensitivity and specificity for the identification and quantification of methyl β-D-fructofuranoside.

LC-MS allows for the determination of the molecular weight of the analyte and its fragmentation pattern, which provides structural information and aids in its unambiguous identification, especially in complex matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the identity and purity of synthesized or isolated methyl β-D-fructofuranoside. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.

Potential Roles in Drug Development

While methyl β-D-fructofuranoside itself has no currently established therapeutic applications, its structural features are relevant to drug development. As a glycoside, it can be considered a lead compound for the synthesis of more complex molecules with potential biological activity. The sugar moiety can influence the pharmacokinetic properties of a drug, such as its solubility and bioavailability.

Future Directions

The biochemical role and function of methyl β-D-fructofuranoside remain largely unexplored. Future research should focus on:

-

Elucidating its metabolic pathway in plants like Morinda citrifolia.

-

Investigating its specific biological activities using in vitro and in vivo models.

-

Exploring its potential as a precursor for the synthesis of novel bioactive compounds.

Conclusion

Methyl β-D-fructofuranoside is a naturally occurring glycoside with well-defined chemical properties but a largely unknown biological role. This guide has provided a comprehensive overview of the current knowledge and detailed experimental protocols to facilitate further research. A deeper understanding of this molecule and its function will not only advance our knowledge of plant biochemistry but may also open up new avenues for drug discovery and development.

References

- 1. Morinda citrifolia L.: A Comprehensive Review on Phytochemistry, Pharmacological Effects, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl beta-D-fructofuranoside | CAS:13403-14-0 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. beta-D-Fructofuranoside, methyl | C7H14O6 | CID 128889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. Methyl beta-D-fructoside | C7H14O6 | CID 89150421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. synthose.com [synthose.com]

- 7. This compound | CAS:13403-14-0 | Manufacturer ChemFaces [chemfaces.com]

- 8. mdpi.com [mdpi.com]

- 9. Selectivity of methyl-fructoside synthesis with beta-fructofuranosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Guide to the Acid-Catalyzed Hydrolysis of Methyl β-D-fructofuranoside: Mechanism, Kinetics, and Experimental Analysis

Abstract

This technical guide provides an in-depth examination of the acid-catalyzed hydrolysis of methyl β-D-fructofuranoside. Serving as a fundamental model for the cleavage of the glycosidic bond in more complex fructans and glycosides, this reaction is of significant interest to researchers in carbohydrate chemistry, biochemistry, and drug development. This document elucidates the core chemical mechanism, explores the reaction kinetics, and presents detailed, field-proven experimental protocols for monitoring and analyzing the hydrolysis process. The content is structured to deliver not only procedural steps but also the underlying scientific causality, ensuring a thorough and practical understanding for researchers, scientists, and drug development professionals.

Part 1: The Core Hydrolysis Mechanism

The cleavage of the glycosidic bond in acidic media is a cornerstone reaction in carbohydrate chemistry. For methyl β-D-fructofuranoside, the reaction proceeds via a specific and well-characterized pathway that involves a key cationic intermediate.

Overview of the A-1 (Unimolecular) Pathway

The acid-catalyzed hydrolysis of most simple glycosides, including methyl β-D-fructofuranoside, follows a unimolecular A-1 type mechanism. This pathway is characterized by a rapid, reversible protonation of the glycosidic oxygen atom, followed by a slow, rate-determining unimolecular cleavage of the conjugate acid to form a resonance-stabilized oxocarbenium ion intermediate.[1][2][3] This intermediate is then rapidly attacked by a water molecule to yield the final products.

The overall reaction is as follows:

Caption: Overall reaction of methyl β-D-fructofuranoside hydrolysis.

Step-by-Step Mechanistic Elucidation

The hydrolysis mechanism can be dissected into four distinct steps, with the formation of the oxocarbenium ion being the most critical phase.

-

Step 1: Rapid Protonation of the Glycosidic Oxygen. The reaction is initiated by the protonation of the exocyclic glycosidic oxygen atom by a hydronium ion (H₃O⁺) from the acidic solution.[4] This step is a fast equilibrium. The protonation is crucial as it converts the methoxy group (-OCH₃) from a poor leaving group into methanol (CH₃OH), which is an excellent leaving group.

-

Step 2: Rate-Determining Formation of the Oxocarbenium Ion. The C-O bond of the protonated glycosidic linkage cleaves heterolytically. The methanol molecule departs, and the resulting positive charge on the anomeric carbon is stabilized by resonance with the lone pair of electrons on the endocyclic (ring) oxygen atom.[1][3] This creates a key intermediate known as an oxocarbenium ion.[1][2][5] For methyl β-D-fructofuranoside, the anomeric carbon is tertiary, leading to the formation of a relatively stable tertiary oxocarbenium ion. This inherent stability is the reason why fructofuranosides typically hydrolyze much faster than glucofuranosides, which would form a less stable secondary oxocarbenium ion.[6][7] This step is the slowest in the sequence and therefore dictates the overall rate of the reaction.

-

Step 3: Nucleophilic Attack by Water. A solvent water molecule acts as a nucleophile and attacks the highly electrophilic anomeric carbon of the oxocarbenium ion. This attack can occur from either face of the planarized intermediate, but in furanosides, it typically leads to a mixture of anomers, which rapidly equilibrate to the more stable form.

-

Step 4: Rapid Deprotonation. A final, rapid proton transfer from the newly added hydroxyl group to a water molecule regenerates the acid catalyst (H₃O⁺) and yields the final products: β-D-fructose and methanol.[4]

Caption: The A-1 mechanism for acid-catalyzed hydrolysis.

The oxocarbenium ion intermediate does not have a perfect planar structure but often adopts a distorted conformation, such as a half-chair or sofa, to relieve steric strain.[5][8][9]

Part 2: Experimental Methodologies for Mechanistic Studies

Elucidating the mechanism and kinetics of hydrolysis requires robust analytical techniques capable of monitoring the reaction in real-time. The choice of method depends on the available instrumentation and the specific kinetic parameters being investigated.

Technique 1: Polarimetry

Principle: Polarimetry is a classic and effective technique for monitoring reactions involving optically active compounds.[10] The hydrolysis of methyl β-D-fructofuranoside results in a change in the overall optical rotation of the solution over time. By measuring this change, one can directly follow the reaction's progress.

Causality: The specific rotation of the reactant (methyl β-D-fructofuranoside) is different from the specific rotation of the product mixture (D-fructose and methanol). As the reactant is consumed and the products are formed, the plane of polarized light passing through the solution will rotate to a different degree. This change is directly proportional to the change in concentration.

Protocol: Kinetic Analysis via Polarimetry

-

Instrument Setup: Calibrate the polarimeter using a blank solution (distilled water). Ensure the sodium lamp is warmed up and providing stable light.

-

Sample Preparation: Prepare a stock solution of methyl β-D-fructofuranoside of known concentration (e.g., 5-10 g per 100 mL) in distilled water.

-

Reaction Initiation:

-

Pipette a precise volume of the fructofuranoside solution into the polarimeter cell.

-

Place the cell in the polarimeter and record the initial angle of rotation (α₀) at time t=0.

-

Rapidly add a known volume of a standardized acid solution (e.g., 1 M HCl) to the cell, start a timer immediately, and mix thoroughly but gently to avoid bubbles.

-

-

Data Acquisition: Record the angle of rotation (αₜ) at regular time intervals (e.g., every 2-5 minutes) until the reading becomes stable, indicating the reaction is complete. This final reading is α∞.

-

Data Analysis: The reaction follows pseudo-first-order kinetics. The rate constant (k) can be determined by plotting ln(αₜ - α∞) versus time (t). The slope of the resulting straight line is equal to -k.

Technique 2: High-Performance Liquid Chromatography (HPLC)

Principle: HPLC provides excellent separation and quantification of the components in a mixture.[11] A refractive index (RI) detector is commonly used for carbohydrate analysis as it provides a universal response to non-UV-absorbing compounds.

Causality: An amine-modified silica (NH₂) or a specialized carbohydrate column can effectively separate methyl β-D-fructofuranoside from its hydrolysis products, fructose and methanol. The area under each chromatographic peak is proportional to the concentration of that component, allowing for precise quantification over time.[12]

Protocol: HPLC Monitoring of Hydrolysis

-

System Setup:

-

Calibration: Prepare standard solutions of pure methyl β-D-fructofuranoside, D-fructose, and methanol at several known concentrations. Inject these standards to create a calibration curve (peak area vs. concentration) for each compound.

-

Reaction Execution:

-

Set up the hydrolysis reaction in a thermostated vial by mixing the fructofuranoside solution with the acid catalyst.

-

At specified time intervals, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

-

Immediately quench the reaction in the aliquot by neutralizing the acid with a base (e.g., a small amount of sodium bicarbonate) to prevent further hydrolysis before injection.

-

-

Analysis: Inject the quenched aliquots into the HPLC system.

-

Data Processing: Integrate the peak areas for the reactant and products in each chromatogram. Use the calibration curves to convert these areas into concentrations. Plot the concentration of methyl β-D-fructofuranoside versus time to determine the reaction rate.

Technique 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is an unparalleled tool for structural elucidation and can be used to monitor reaction kinetics by observing changes in the signals of specific nuclei (¹H or ¹³C).[13][14][15]

Causality: The reactant, methyl β-D-fructofuranoside, has a unique set of proton (¹H) and carbon (¹³C) signals that are distinct from those of the products, D-fructose and methanol. For instance, the anomeric proton and carbon signals, as well as the methyl signal from the methoxy group, are excellent reporters of the reaction's progress. By integrating these specific signals over time, one can determine the relative concentrations of each species.[8][16]

Protocol: Real-time ¹H NMR Kinetic Analysis

-

Sample Preparation: Dissolve a known amount of methyl β-D-fructofuranoside in a deuterated solvent (e.g., D₂O) inside an NMR tube. Add a known concentration of an internal standard (e.g., DSS or TMSP) for accurate quantification.

-

Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum of the starting material before adding the acid catalyst. This serves as the t=0 reference.

-

Reaction Initiation: Add a small, precise volume of a deuterated acid (e.g., DCl in D₂O) to the NMR tube, mix quickly, and immediately insert the tube into the pre-thermostated NMR spectrometer.

-

Time-course Acquisition: Program the spectrometer to automatically acquire ¹H NMR spectra at set time intervals (e.g., every 5-10 minutes).

-

Data Processing:

-

Process each spectrum (Fourier transform, phase, and baseline correction).

-

Identify a well-resolved signal for the reactant (e.g., the singlet for the -OCH₃ protons) and a signal for one of the products (e.g., the singlet for the CH₃OH protons).

-

Integrate the area of these signals in each spectrum relative to the constant integral of the internal standard.

-

Convert the integral values to concentrations and plot against time to determine the kinetic profile.

-

Caption: General experimental workflow for kinetic analysis of hydrolysis.

Part 3: Data Interpretation

Kinetic Data Summary

The acid-catalyzed hydrolysis of methyl β-D-fructofuranoside is expected to follow pseudo-first-order kinetics under conditions where [H⁺] is constant and water is in vast excess. The rate law is expressed as:

Rate = k_obs * [Methyl β-D-fructofuranoside]

where k_obs is the observed pseudo-first-order rate constant. The value of k_obs is dependent on the acid concentration: k_obs = k * [H⁺].

| Parameter | Description | Typical Observation |

| Reaction Order | Order with respect to the fructoside. | First-order |

| Effect of [H⁺] | Increasing acid concentration. | Increases the observed rate constant (k_obs). |

| Effect of Temp. | Increasing the reaction temperature. | Increases the rate constant (follows Arrhenius equation). |

| Activation Energy (Ea) | Energy barrier for the reaction. | Can be determined from an Arrhenius plot (ln(k) vs 1/T). |

Part 4: Conclusion and Broader Implications

The acid-catalyzed hydrolysis of methyl β-D-fructofuranoside proceeds through a well-defined A-1 mechanism, highlighted by the formation of a stabilized tertiary oxocarbenium ion intermediate. This guide has detailed the discrete steps of this pathway and provided robust, validated protocols using polarimetry, HPLC, and NMR spectroscopy to study its kinetics. A thorough understanding of this fundamental reaction provides a critical foundation for professionals in drug development, who may be designing glycoside prodrugs, and for scientists studying the more complex enzymatic hydrolysis of carbohydrates by glycoside hydrolases, which often proceed through transition states with significant oxocarbenium ion character.[5][17][18]

References

- 1. Oxocarbenium - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Glycosyl Oxocarbenium Ions: Structure, Conformation, Reactivity, and Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. sarthaks.com [sarthaks.com]

- 8. researchgate.net [researchgate.net]

- 9. A Case Study of the Glycoside Hydrolase Enzyme Mechanism Using an Automated QM-Cluster Model Building Toolkit - PMC [pmc.ncbi.nlm.nih.gov]

- 10. vernier.com [vernier.com]

- 11. Frontiers | Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Glycan Shape, Motions, and Interactions Explored by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Elucidation of glycoside hydrolase mechanisms by measuring kinetic isotope effects using direct NMR method [summit.sfu.ca]

- 17. researchgate.net [researchgate.net]

- 18. Mechanistic studies of glycoside hydrolase substrates and inhibitors [summit.sfu.ca]

Whitepaper: A Methodological Framework for Investigating the Antioxidant Potential of Methyl β-D-Fructofuranoside

Abstract: Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological mechanism in a multitude of chronic diseases, including neurodegenerative disorders, cardiovascular conditions, and cancer.[1][2][3] This has spurred intensive research into novel antioxidant compounds that can mitigate oxidative damage. This technical guide outlines a comprehensive, multi-tiered strategy for the systematic evaluation of methyl β-D-fructofuranoside, a naturally occurring fructan derivative, as a potential antioxidant agent. We present a logical progression from fundamental chemical screening assays to more biologically relevant cell-based models and mechanistic inquiries, providing detailed, field-tested protocols and the scientific rationale underpinning each experimental choice. This document is intended for researchers, chemists, and drug development professionals dedicated to the discovery and validation of new antioxidant therapies.

Introduction: The Imperative for Novel Antioxidants

Cellular metabolism, while essential for life, generates highly reactive molecules known as ROS as byproducts.[2] Under physiological conditions, endogenous antioxidant systems effectively neutralize these species.[2] However, when ROS production overwhelms the cell's antioxidant capacity, a state of oxidative stress ensues.[3] This imbalance leads to indiscriminate damage to vital cellular components, including lipids, proteins, and DNA, disrupting normal cellular signaling and contributing to the pathogenesis of numerous diseases.[3][4]

While the therapeutic potential of antioxidants is well-recognized, the translation from in vitro potential to in vivo efficacy is a significant challenge. Many compounds that demonstrate potent activity in simple chemical assays fail in more complex biological systems due to poor bioavailability, metabolic instability, or unforeseen toxicity. Therefore, a rigorous, multi-faceted investigational approach is paramount.

Methyl β-D-fructofuranoside (MβF) is a methyl glycoside of fructose that has been isolated from natural sources such as the fruits of Morinda citrifolia (Noni).[5][6] While extracts containing MβF have been evaluated for antioxidant properties, the specific contribution and potential of the isolated compound remain largely uncharacterized.[5][6] Its structure, a simple sugar derivative, suggests good solubility and potential for cellular uptake, making it an intriguing candidate for investigation.

This guide provides the framework to rigorously test this hypothesis, moving from foundational chemical characterization to sophisticated cellular analysis.

Physicochemical Characterization of Methyl β-D-Fructofuranoside

Prior to any biological evaluation, a thorough understanding of the test compound's properties is essential for ensuring purity, stability, and appropriate handling during experiments.

| Property | Value | Source |

| CAS Number | 13403-14-0 | [5][7] |

| Molecular Formula | C₇H₁₄O₆ | [8][9] |

| Molecular Weight | 194.18 g/mol | [8][10] |

| Appearance | Colourless Syrup / Powder | [5][7] |

| Solubility | Soluble in Water, DMSO, Methanol, Ethanol | [5][6][7] |

| Purity | Min. 95% (via HPLC-ELSD recommended) | [7] |

| Storage | Desiccate at -20°C | [5] |

Experimental Workflow: A Multi-Tiered Approach

A robust investigation into antioxidant potential requires a phased approach, starting with broad screening and progressively moving towards more specific, biologically relevant assays. This ensures that resources are focused on compounds with the highest likelihood of success.

Caption: Phased experimental workflow for antioxidant investigation.

Phase 1: In Vitro Chemical Antioxidant Assays

This initial phase aims to establish whether MβF possesses intrinsic radical-scavenging or reducing capabilities. It is critical to employ multiple assays, as they rely on different reaction mechanisms, providing a more complete chemical profile.[11] The combination of DPPH, ABTS, and FRAP assays is a standard and reliable approach.[12][13]

Principle of Chemical Assays

The DPPH and ABTS assays measure the ability of an antioxidant to quench stable free radicals through either hydrogen atom transfer (HAT) or single electron transfer (SET).[13][14] The FRAP assay, conversely, exclusively measures the ability of a compound to reduce an oxidant (Fe³⁺ to Fe²⁺), which occurs via a SET mechanism.[14][15] Comparing results across these assays can provide preliminary insight into the compound's mode of action.

Caption: Mechanism of the DPPH radical scavenging assay.

Detailed Protocol: DPPH Radical Scavenging Assay

This protocol is adapted from established methodologies.[14]

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in an amber bottle at 4°C.

-

Prepare a stock solution of MβF in methanol (e.g., 10 mg/mL).

-

Prepare serial dilutions of the MβF stock solution to create a range of test concentrations (e.g., 0.1, 0.5, 1, 2, 5 mg/mL).

-

Ascorbic acid or Trolox should be used as a positive control and prepared similarly.

-

-

Assay Procedure:

-

In a 96-well microplate, add 50 µL of each MβF dilution (or control/blank) to triplicate wells.

-

Add 150 µL of the 0.1 mM DPPH solution to all wells.

-

For the blank, add 50 µL of methanol instead of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition & Analysis:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

-

Plot the % Inhibition against the concentration of MβF and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

-

Detailed Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay

This protocol is based on the method described by Benzie and Strain.[14]

-

Reagent Preparation:

-

Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid. Make up to 1 L with distilled water.

-

TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

-

FeCl₃ Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.

-

FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this solution fresh and warm to 37°C before use.

-

-

Assay Procedure:

-

Add 20 µL of MβF sample (or standard/blank) to wells of a 96-well plate.

-

Add 180 µL of the pre-warmed FRAP reagent to all wells.

-

Incubate at 37°C for 30 minutes.

-

-

Data Acquisition & Analysis:

-

Measure the absorbance at 593 nm.

-

Create a standard curve using a known antioxidant, such as FeSO₄ or Trolox.

-

Express the results as Trolox Equivalents (TE) or FeSO₄ equivalents.

-

Phase 2: Cellular Antioxidant Activity (CAA) Assay

While chemical assays are useful for initial screening, they lack biological context.[14] The CAA assay measures the antioxidant activity of a compound within a cellular environment, accounting for crucial factors like cell uptake, metabolism, and localization.[16][17] It uses the probe 2',7'-dichlorodihydrofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by intracellular ROS.[18][19]

Detailed Protocol: CAA Assay

This protocol is based on the method developed by Wolfe and Liu.[17]

-

Cell Culture and Seeding:

-

Culture human hepatocarcinoma (HepG2) or another suitable adherent cell line to ~90% confluency.

-

Seed the cells into a 96-well black, clear-bottom microplate at a density of 6 x 10⁴ cells/well.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound and Probe Incubation:

-

Remove the culture medium and wash the cells gently with phosphate-buffered saline (PBS).

-

Treat the cells in triplicate with 100 µL of medium containing various concentrations of MβF, along with a positive control (e.g., Quercetin).

-

Add 25 µM DCFH-DA to all wells.

-

Incubate for 1 hour at 37°C.

-

-

Induction of Oxidative Stress:

-

Remove the treatment medium and wash the cells twice with 100 µL of PBS.

-

Add 100 µL of 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), a peroxyl radical initiator, to all wells.[20]

-

-

Data Acquisition & Analysis:

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure fluorescence emission at 530 nm with an excitation of 480 nm every 5 minutes for 1 hour.[18][19]

-

Calculate the area under the curve (AUC) for both control and treated wells.

-

Determine the CAA value using the formula: CAA Unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.

-

Express results as micromoles of Quercetin Equivalents (QE) per micromole of MβF.

-

Phase 3: Mechanistic Insight via the Nrf2-ARE Pathway

A key mechanism by which cells combat oxidative stress is through the activation of the Nrf2-ARE signaling pathway.[21][22] Nrf2 is a transcription factor that, under basal conditions, is sequestered in the cytoplasm by Keap1 and targeted for degradation.[23] Upon exposure to oxidative stress or certain activators, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, initiating their transcription.[24][25] Investigating whether MβF can activate this pathway provides critical insight into its potential as an indirect antioxidant.

Caption: The Nrf2-ARE signaling pathway activation mechanism.

Experimental Approaches

-

Western Blotting: Treat cells (e.g., HepG2) with MβF for varying times. Isolate nuclear and cytoplasmic protein fractions. Perform Western blotting to detect Nrf2 levels in each fraction. An increase in nuclear Nrf2 relative to the cytoplasm would indicate activation.

-

Immunofluorescence Microscopy: Culture cells on coverslips, treat with MβF, and then fix and permeabilize them. Use a primary antibody against Nrf2 followed by a fluorescently-labeled secondary antibody. Visualize using a fluorescence microscope to observe the translocation of Nrf2 from the cytoplasm to the nucleus.

-

ARE-Luciferase Reporter Assay: Utilize a cell line stably transfected with a plasmid containing a luciferase reporter gene under the control of an ARE promoter. Treatment with an Nrf2 activator like MβF would lead to the expression of luciferase, which can be quantified via a luminometer, providing a direct measure of pathway activation.

Conclusion and Future Directions

This guide provides a structured, logical, and technically detailed framework for a comprehensive investigation into the antioxidant potential of methyl β-D-fructofuranoside. By progressing from fundamental chemical reactivity to intracellular efficacy and mechanistic analysis, researchers can build a robust body of evidence. Positive results from this workflow would justify advancing the compound to more complex in vivo models of oxidative stress-related diseases, forming a solid foundation for potential therapeutic development. The self-validating nature of the protocols and the emphasis on understanding the causality behind experimental choices are designed to ensure scientific integrity and produce reliable, reproducible data.

References

- 1. Oxidative Stress in Disease and Aging: Mechanisms and Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. Oxidative stress - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Methyl beta-D-fructofuranoside | CAS:13403-14-0 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. This compound | CAS:13403-14-0 | Manufacturer ChemFaces [chemfaces.com]

- 7. synthose.com [synthose.com]

- 8. Methyl-beta-d-fructofuranose | C7H14O6 | CID 129882557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. beta-D-Fructofuranoside, methyl | C7H14O6 | CID 128889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Methyl beta-D-fructoside | C7H14O6 | CID 89150421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity | Semantic Scholar [semanticscholar.org]

- 13. e3s-conferences.org [e3s-conferences.org]

- 14. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijpsonline.com [ijpsonline.com]

- 16. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. kamiyabiomedical.com [kamiyabiomedical.com]

- 19. cellbiolabs.com [cellbiolabs.com]